Product packaging for Methyl 6-(chloromethyl)-4-methylpicolinate(Cat. No.:)

Methyl 6-(chloromethyl)-4-methylpicolinate

Cat. No.: B8216617
M. Wt: 199.63 g/mol
InChI Key: KJZQAMDGRQFPNL-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-methylpicolinate (CAS 1393584-77-4) is a high-purity chemical building block designed for research and development applications. This organic compound, with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol, is a valuable synthon in medicinal chemistry and pharmaceutical research . The reactive chloromethyl and ester functional groups on the picolinate scaffold make it a versatile precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution and further functionalization . As a specialty material, it is primarily used in laboratory-scale chemical synthesis . Researchers can utilize this compound in the exploration of new chemical entities and the development of targeted libraries. Handling requires appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B8216617 Methyl 6-(chloromethyl)-4-methylpicolinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(chloromethyl)-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-7(5-10)11-8(4-6)9(12)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQAMDGRQFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 6 Chloromethyl 4 Methylpicolinate and Its Precursors

Chemo- and Regioselective Synthesis of the Picolinate (B1231196) Ester Core

The formation of the methyl 4-methylpicolinate backbone is the foundational stage in the synthesis of the target compound. This involves establishing the pyridine (B92270) ring with the desired methyl group at the 4-position and a carboxylate function at the 2-position, which is then esterified.

Synthetic Routes to Methyl 4-Methylpicolinate Analogues

The synthesis of the core structure, Methyl 4-methylpicolinate, begins with its corresponding carboxylic acid, 4-methylpicolinic acid. This starting material is a known compound available commercially. chemicalbook.comambeed.com A Chinese patent describes the use of 4-methyl-2-picolinic acid as a starting material for the synthesis of more complex piperidine (B6355638) derivatives, indicating its role as a key precursor in multi-step synthetic sequences. google.com

While a specific, detailed laboratory preparation for 4-methylpicolinic acid is not extensively documented in readily available literature, general methods for the synthesis of substituted picolinic acids often involve the oxidation of corresponding alkyl-substituted pyridines. For instance, the synthesis of analogous picolinic acids can be achieved through the oxidation of precursors like 2,6-dimethylpyridine (B142122) using strong oxidizing agents such as potassium permanganate (B83412). Once 4-methylpicolinic acid is obtained, it can be converted to its methyl ester, Methyl 4-methylpicolinate.

Esterification Strategies for the Methyl Carboxylate Functionality

The conversion of the carboxylic acid group of 4-methylpicolinic acid to a methyl ester is a critical step. Several standard and effective esterification strategies can be employed.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the formation of the ester product. masterorganicchemistry.com

A highly effective alternative involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂). masterorganicchemistry.com This acyl chloride is then reacted with methanol to form the methyl ester. This method is often preferred as the reaction of the acyl chloride with the alcohol is rapid and irreversible, typically leading to high yields. commonorganicchemistry.comcommonorganicchemistry.comyoutube.com Pyridine or N,N-dimethylformamide (DMF) can be used to catalyze the formation of the acid chloride. masterorganicchemistry.com

The table below summarizes these common esterification methods.

Method Reagents Key Features Typical Conditions
Fischer EsterificationMethanol (excess), H₂SO₄ or HCl (catalyst)Equilibrium-driven; requires excess alcohol. masterorganicchemistry.comRefluxing methanol.
Via Acyl Chloride1. Thionyl Chloride (SOCl₂) 2. MethanolForms a highly reactive intermediate; generally high yield. masterorganicchemistry.comcommonorganicchemistry.comStep 1: Reaction with SOCl₂ often with heating. Step 2: Addition of methanol, often at cooler temperatures.

Introduction of the Chloromethyl Functionality at the 6-Position

With the methyl 4-methylpicolinate core established, the next crucial transformation is the introduction of the chloromethyl group at the 6-position of the pyridine ring. This is typically achieved through a two-step sequence involving the creation of a hydroxymethyl intermediate followed by its halogenation.

Halogenation of Hydroxymethyl Precursors (e.g., Methyl 6-(hydroxymethyl)-4-methylpicolinate)

The most reliable route to introduce the chloromethyl group is by converting a hydroxymethyl group at the desired position. This involves the synthesis of the precursor, Methyl 6-(hydroxymethyl)-4-methylpicolinate. The synthesis of a closely related analogue, methyl 6-(hydroxymethyl)pyridine-2-carboxylate, is well-documented and proceeds via the selective reduction of one of the ester groups of dimethyl 2,6-pyridinedicarboxylate. chemicalbook.com In a typical procedure, a reagent such as sodium borohydride (B1222165) (NaBH₄) is used to reduce the diester, yielding the mono-alcohol with high efficiency (e.g., 93% yield). chemicalbook.com The reaction is quenched with an aqueous ammonium (B1175870) chloride solution, and the product is purified by silica (B1680970) gel column chromatography. chemicalbook.com A similar strategy could be applied starting from dimethyl 4-methylpyridine-2,6-dicarboxylate to obtain the required Methyl 6-(hydroxymethyl)-4-methylpicolinate precursor. bldpharm.com

Once the hydroxymethyl precursor is synthesized, the hydroxyl group is converted to a chloride. Thionyl chloride (SOCl₂) is a standard and highly effective reagent for this transformation. researchgate.net The reaction converts the primary alcohol into a chloromethyl group, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The reaction's outcome can sometimes be influenced by temperature and the presence of other substituents on the aromatic ring. researchgate.net

Step Reaction Typical Reagents Yield
1. ReductionDiester to Mono-alcoholSodium Borohydride (NaBH₄), Methanol/DCM>90% chemicalbook.com
2. ChlorinationAlcohol to ChlorideThionyl Chloride (SOCl₂)Variable, generally good

Direct Chloromethylation Protocols and Scope

Directly introducing a chloromethyl group onto the picolinate ring in a single step is a more challenging synthetic problem. The classic method for chloromethylation of aromatic compounds is the Blanc chloromethylation , which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. google.com However, this reaction is typically applied to electron-rich aromatic rings like benzene (B151609) and its derivatives. Pyridine rings are electron-deficient, which makes them less reactive towards electrophilic aromatic substitution. Furthermore, the acidic conditions can protonate the pyridine nitrogen, further deactivating the ring. For these reasons, the Blanc reaction is generally not suitable for pyridines.

Modern organic synthesis is exploring direct C-H functionalization as a more atom-economical approach. However, protocols for the direct and regioselective chloromethylation of substituted picolinates are not well-established. Research in this area is ongoing, but for practical synthesis of a specific isomer like Methyl 6-(chloromethyl)-4-methylpicolinate, the multi-step pathway involving the halogenation of a hydroxymethyl precursor remains the most viable and reliable strategy.

Strategies for Stereochemical Control and Purity in Synthesis

The target molecule, this compound, is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers or diastereomers. Therefore, strategies for stereochemical control are not applicable to its synthesis.

However, achieving high chemical purity is of paramount importance. The primary strategies for ensuring purity involve purification and rigorous analytical characterization.

Purification: Following the chemical reactions, the crude product is typically subjected to purification techniques. Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials, byproducts, and other impurities. chemicalbook.com The choice of eluent (solvent system) is optimized to achieve the best separation. Recrystallization can also be used if the final product is a solid.

Characterization and Purity Analysis: The identity and purity of the final compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected functional groups and the correct substitution pattern on the pyridine ring. chemicalbook.comchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺). chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound by separating it from trace impurities. researchgate.net

By employing these standard purification and analytical techniques, the synthesis can yield this compound with a high degree of purity, suitable for its intended applications.

Optimized Isolation and Purification Techniques for Intermediates

The successful synthesis of this compound is highly dependent on the effective isolation and purification of its synthetic intermediates. The purity of each intermediate directly impacts the yield and purity of the subsequent step and the final product. A combination of chromatographic and non-chromatographic techniques is typically employed to achieve the desired level of purity.

Chromatographic Separation Methods (e.g., Flash Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the purification of intermediates in the synthesis of substituted picolinates. The choice between different chromatographic methods depends on the scale of the synthesis, the polarity of the compounds, and the nature of the impurities.

Flash Column Chromatography is a widely used technique for the preparative purification of intermediates on a laboratory scale. It is a rapid form of column chromatography that utilizes a positive pressure to force the solvent through the stationary phase, typically silica gel. The choice of eluent is critical for achieving good separation. For intermediates in the synthesis of this compound, which are often moderately polar, a gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed.

The following interactive data table provides typical parameters for the flash chromatographic purification of a hypothetical intermediate, such as methyl 6-(hydroxymethyl)-4-methylpicolinate.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate Gradient
Gradient Profile 0% to 50% Ethyl Acetate in Hexane
Flow Rate 20-50 mL/min (depending on column size)
Detection UV at 254 nm

High-Performance Liquid Chromatography (HPLC) is primarily used for analytical purposes to assess the purity of the intermediates and the final product. However, preparative HPLC can be employed for the purification of small quantities of highly pure material or for the separation of closely related isomers. Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), is a common setup for analyzing picolinate derivatives.

The interactive data table below illustrates a typical set of conditions for the analytical HPLC of a picolinate intermediate.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Recrystallization and Precipitation as Purification Modalities

Recrystallization is a powerful and economical technique for the purification of solid intermediates. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

For picolinate esters and their precursors, a variety of solvent systems can be effective for recrystallization. The choice of solvent is often determined empirically. Common solvents for the recrystallization of such compounds include alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, heptane), or mixtures thereof. For pyridine-containing compounds, which may have basic properties, care must be taken to select a solvent that does not react with the compound.

Precipitation is another useful technique for purification, which can be induced by changing the solvent composition or the pH of the solution. For example, if an intermediate is soluble in an organic solvent but insoluble in water, it can be precipitated by adding water to a solution of the compound in a water-miscible organic solvent.

The following interactive data table provides examples of solvent systems that can be explored for the recrystallization of intermediates in the synthesis of this compound.

Intermediate TypePrimary SolventAnti-Solvent (for co-solvent systems)
Picolinic Acid IntermediateEthanolWater
Hydroxymethyl Picolinate EsterEthyl AcetateHexanes
Chloromethyl Picolinate EsterIsopropanolHeptane

It is important to note that the optimal conditions for both chromatographic separation and recrystallization must be determined experimentally for each specific intermediate to achieve the best possible purity and yield.

Chemical Transformations and Reaction Pathways of Methyl 6 Chloromethyl 4 Methylpicolinate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chloromethyl group at the 6-position of the pyridine (B92270) ring provides a primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it readily susceptible to attack by a wide range of nucleophiles.

Alkylation and Arylation Reactions

The chloromethyl group serves as an effective electrophile for the introduction of new carbon-carbon bonds. While specific examples directly utilizing Methyl 6-(chloromethyl)-4-methylpicolinate in extensive alkylation and arylation studies are not prevalent in publicly accessible literature, the reactivity pattern of similar 2-(chloromethyl)pyridine (B1213738) derivatives provides a strong indication of its synthetic potential.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to react readily with the chloromethyl moiety to form new alkyl and aryl derivatives. Similarly, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be employed for arylation. For instance, coupling with arylboronic acids (Suzuki coupling) or arylstannanes (Stille coupling) would be expected to proceed efficiently in the presence of a suitable palladium catalyst and ligand.

Formation of Nitrogen- and Oxygen-Based Derivatives

The chloromethyl group is highly amenable to displacement by nitrogen and oxygen nucleophiles, leading to the formation of a diverse array of derivatives.

Nitrogen Derivatives: Reactions with primary and secondary amines, both aliphatic and aromatic, are expected to yield the corresponding aminomethyl-substituted picolinates. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The resulting amino compounds are valuable intermediates for the synthesis of more complex molecules, including ligands for coordination chemistry and biologically active compounds.

Oxygen Derivatives: Alkoxides and phenoxides can readily displace the chloride to form ethers. The reaction is typically carried out using the corresponding alcohol in the presence of a base such as sodium hydride or potassium carbonate to generate the alkoxide in situ. Similarly, carboxylate salts can be used as nucleophiles to generate ester derivatives.

Modifications of the Methyl Ester Functionality

The methyl ester group at the 2-position of the pyridine ring offers another handle for chemical modification, allowing for the transformation into other important functional groups such as carboxylic acids, amides, and other esters.

Hydrolytic Cleavage to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(chloromethyl)-4-methylpicolinic acid, under both acidic and basic conditions. commonorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Acid-catalyzed hydrolysis: This is a reversible process typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. commonorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com To drive the equilibrium towards the carboxylic acid, a large excess of water is often used.

Base-mediated hydrolysis (saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. commonorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

ReactionReagentsConditionsProduct
Acid HydrolysisHCl or H₂SO₄ in H₂OHeat6-(chloromethyl)-4-methylpicolinic acid
Base HydrolysisNaOH or KOH in H₂O/alcoholHeat, then acid workup6-(chloromethyl)-4-methylpicolinic acid

Transesterification and Amidation Reactions

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the methyl ester with a different alcohol, often in large excess to shift the equilibrium towards the desired product. researchgate.netresearchgate.netmasterorganicchemistry.com For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 6-(chloromethyl)-4-methylpicolinate.

Amidation: Direct reaction of the methyl ester with ammonia, primary amines, or secondary amines can lead to the formation of the corresponding amides. These reactions often require elevated temperatures and may be facilitated by the use of a catalyst. The direct amidation of esters is a synthetically useful transformation for the construction of amide bonds, which are prevalent in pharmaceuticals and other functional materials.

Reactivity of the Pyridine Ring System and the 4-Methyl Group

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. The 4-methyl group also presents opportunities for functionalization.

The nitrogen atom in the pyridine ring makes the entire ring system electron-deficient, which deactivates it towards electrophilic aromatic substitution. youtube.comquimicaorganica.orgrsc.orgresearchgate.net Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the pyridine ring would require harsh conditions and are generally expected to be sluggish. If substitution were to occur, it would likely be directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

The 4-methyl group, being attached to the electron-deficient pyridine ring, is susceptible to oxidation. researchgate.netrsc.orgpvamu.eduacs.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can convert the methyl group into a carboxylic acid. pvamu.edu Milder oxidation conditions could potentially yield the corresponding aldehyde. Furthermore, free-radical halogenation of the methyl group could be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, providing a pathway to 4-(halomethyl) derivatives.

Side-Chain Functionalization of the 4-Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 4-position of the pyridine ring is a key site for functionalization, allowing for its conversion into a variety of other chemical moieties through oxidation and halogenation reactions.

Oxidation: The transformation of the 4-methyl group to more oxidized states, such as an aldehyde (formyl group) or a carboxylic acid, is a well-established strategy for modifying picoline derivatives. Catalytic gas-phase oxidation is a common industrial method. For instance, studies on 4-methylpyridine (B42270) (γ-picoline) have shown that it can be oxidized to pyridine-4-carbaldehyde and subsequently to isonicotinic acid using vanadium oxide-based catalysts. researchgate.netchemjournal.kz Modifying these catalysts with promoters like TiO₂ or SnO₂ can enhance activity and influence selectivity, often allowing the reaction to proceed at lower temperatures. researchgate.net

ReactionReagents/CatalystProductRef.
OxidationV₂O₅-TiO₂-SnO₂Pyridine-4-carbaldehyde, Isonicotinic acid researchgate.net
OxidationV-Cr-O catalystIsonicotinic acid chemjournal.kz

Halogenation: The 4-methyl group can also undergo free-radical halogenation, typically at the benzylic-like position. This reaction provides a direct route to introducing a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, is a standard method for this transformation. daneshyari.comwikipedia.org Studies on various methylpyridines have established a reactivity order of 4-methyl > 2-methyl > 3-methyl, indicating that the 4-position is most susceptible to this type of functionalization. daneshyari.com However, selectivity can be a challenge, as over-halogenation to di- or tri-halogenated products can occur, and in some cases, competitive ring substitution is observed. daneshyari.comwikipedia.org

ReactionReagentsPotential ProductRef.
BrominationN-Bromosuccinimide (NBS), Radical InitiatorMethyl 6-(chloromethyl)-4-(bromomethyl)picolinate daneshyari.comyoutube.com

Potential for Electrophilic or Nucleophilic Aromatic Substitutions on the Pyridine Core

The electronic nature of the pyridine ring dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it significantly less reactive towards electrophiles than benzene (B151609). youtube.comwikipedia.org The reaction is further impeded because the nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, which adds a positive charge and strongly deactivates the ring. youtube.comwikipedia.org For this compound, the presence of two electron-withdrawing groups (the methyl ester at C2 and the chloromethyl group at C6) would further deactivate the ring, making electrophilic substitution extremely difficult. If a reaction were forced under harsh conditions, substitution would be predicted to occur at the C3 or C5 positions (meta to the nitrogen). aklectures.comvaia.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to EAS, the electron-deficient pyridine ring is activated towards nucleophilic attack. nih.govyoutube.comyoutube.com Nucleophilic aromatic substitution is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6), as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. youtube.comstackexchange.com In the case of this compound, the ring itself lacks a suitable leaving group (like a halogen) for a direct SNAr reaction. However, the chloromethyl group at the 6-position is highly susceptible to nucleophilic substitution via an SN2 mechanism, given its benzylic-like reactivity.

Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the pyridine scaffold is a common substrate in these transformations. youtube.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate. It is widely used for creating biaryl structures. researchgate.netmdpi.com While the parent molecule, this compound, does not have a halogen on the ring, a halogenated derivative could readily participate in Suzuki coupling. For instance, if a chlorine or bromine atom were present at the C3 or C5 position, it could be coupled with various aryl or heteroaryl boronic acids. Chloropyridines are generally less reactive than their bromo- or iodo- counterparts but can be effectively coupled using specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). researchgate.netmdpi.com

Heck Reaction: The Heck reaction, also typically palladium-catalyzed, forms a C-C bond by coupling an organic halide with an alkene. wikipedia.orgresearchgate.net Similar to the Suzuki reaction, a halogenated version of the picolinate (B1231196) would be the most likely substrate. The reaction offers a direct method for introducing alkenyl substituents onto the pyridine core. organic-chemistry.org Various catalyst systems have been developed to perform Heck reactions on heterocyclic substrates, including in aqueous media. organic-chemistry.org

Other Couplings: The chloromethyl group itself can participate in certain cross-coupling reactions. For example, sp³-sp³ coupling reactions, often using nickel catalysts, have been developed to connect alkyl groups. nih.gov Furthermore, under specific conditions, ester groups can undergo decarbonylative cross-coupling reactions, providing another potential, albeit less common, route for modifying the picolinate structure. nih.govrsc.org

Coupling ReactionTypical CatalystSubstrate RequirementProduct TypeRef.
Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄)Halogen on pyridine ringBiaryl compound researchgate.netmdpi.comresearchgate.net
HeckPd(0) or Pd(II) complexHalogen on pyridine ringAlkenyl-substituted pyridine wikipedia.orgorganic-chemistry.org
sp³-sp³ CouplingNi complexChloromethyl groupAlkylated pyridine nih.gov
Decarbonylative CouplingNi or Pd complexEster groupAryl/Alkyl pyridine nih.gov

Applications of Methyl 6 Chloromethyl 4 Methylpicolinate in Contemporary Organic Synthesis

Rational Design and Synthesis of Advanced Ligands and Chelators

The unique arrangement of a coordinating nitrogen atom and a carboxylate group in the picolinate (B1231196) structure makes Methyl 6-(chloromethyl)-4-methylpicolinate an excellent precursor for ligands designed to bind strongly to metal ions. The reactive chloromethyl group provides a convenient handle for attaching this chelating motif to larger molecular architectures.

The synthesis of polydentate ligands, which can grasp a metal ion at multiple points, is crucial for creating stable metal complexes. This compound is frequently used to append picolinate arms to macrocyclic platforms like Pyclen (3,6,9,12-tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene). This is typically achieved through nucleophilic substitution, where the nitrogen atoms of the macrocycle displace the chloride from the chloromethyl group. The resulting ligands are powerful chelators for a variety of metal ions, including lanthanides, which are important for imaging and luminescence applications.

Table 1: Examples of Pyclen-based Ligand Architectures Derived from this compound

Base Macrocycle Appended Group Resulting Ligand Class Application Area
Pyclen Methyl picolinate Polydentate Aza-macrocycle MRI Contrast Agents, Luminescent Probes
Cyclen Methyl picolinate DOTA analogue precursor Radiopharmaceuticals, Luminescence
Cyclam Methyl picolinate TETA analogue precursor Radiopharmaceuticals (esp. for Copper)

Bifunctional chelating agents (BFCAs) are essential components of modern radiopharmaceuticals. nih.govnih.gov These molecules have two distinct parts: a strong chelator that securely binds a medically relevant radionuclide, and a linker that can be covalently attached to a biomolecule (like an antibody or peptide) to guide the radioisotope to a specific biological target, such as a tumor. mdpi.comresearchgate.net The choice of BFCA is dictated by the specific coordination chemistry of the chosen radiometal. nih.govresearchgate.net

This compound serves as a key starting material for the chelator portion of these agents. By reacting it with macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), chemists can create robust chelators capable of forming highly stable and kinetically inert complexes with diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radioisotopes. researchgate.net The stability of these complexes is critical to prevent the release of the free radiometal in the body. researchgate.netresearchgate.net

Table 2: Application of Derived Chelators in Radiopharmaceutical Development

Radionuclide Application Chelator Backbone Rationale
Gallium-68 (⁶⁸Ga) PET Imaging NOTA-derivatives Forms highly stable complexes suitable for in vivo imaging. researchgate.net
Copper-64 (⁶⁴Cu) PET Imaging / Therapy Cyclam or DOTA derivatives The versatile coordination chemistry of copper is well-suited for these macrocycles. mdpi.comresearchgate.net
Lutetium-177 (¹⁷⁷Lu) Radiotherapy DOTA-derivatives The size of the DOTA macrocycle is ideal for stably chelating larger lanthanide ions like Lutetium. nih.gov
Yttrium-90 (⁹⁰Y) Radiotherapy DTPA-derivatives Forms stable complexes for therapeutic applications. mdpi.com

The same properties that make these ligands suitable for radiopharmaceuticals also make them ideal for creating imaging agents for luminescence microscopy and Magnetic Resonance Imaging (MRI). nih.gov

Luminescent Probes: Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp, long-lived luminescence. However, they absorb light very weakly on their own. The picolinate unit derived from this compound can act as an "antenna," efficiently absorbing UV light and transferring that energy to the chelated lanthanide ion, which then emits its characteristic light. This process, known as sensitized emission, is the basis for highly sensitive luminescent probes.

MRI Contrast Agents: Gadolinium(III) (Gd³⁺) is a paramagnetic ion that dramatically enhances the relaxation rate of nearby water protons, leading to brighter signals in MRI scans. nih.gov Free Gd³⁺ is toxic, so it must be administered within a highly stable chelate. Ligands prepared from this compound and macrocyclic cores create the stable, nine-coordinate Gd(III) complexes required for safe and effective MRI contrast agents. nih.gov

Table 3: Precursors for Imaging Agents

Metal Ion Imaging Modality Role of the Picolinate Ligand
Gadolinium(III) (Gd³⁺) MRI Forms a stable, inert complex to prevent toxicity and enhance proton relaxation. nih.gov
Europium(III) (Eu³⁺) Luminescence Acts as a sensitizing antenna to absorb UV light and transfer energy to the metal ion.
Terbium(III) (Tb³⁺) Luminescence Functions as an antenna, similar to its role with Europium, leading to characteristic green emission.

Role in the Synthesis of Complex Heterocyclic Scaffolds for Drug Discovery

Beyond its use in chelation chemistry, the reactivity of this compound makes it a valuable intermediate for building more complex pyridine-containing molecules, which are a cornerstone of medicinal chemistry. nih.gov

Pyridine-fused heterocyclic systems are common motifs in pharmaceuticals and bioactive compounds. researchgate.net The chloromethyl group on the picolinate precursor is a potent electrophile, capable of participating in cyclization reactions to form new rings. mdpi.com For example, it can react with suitably positioned nucleophiles on an adjacent molecule or within the same molecule (intramolecularly) to construct bicyclic and polycyclic systems. These reactions can lead to the formation of scaffolds such as indolizines or quinolizinium (B1208727) salts, which are skeletons for various biologically active agents. The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, for instance, highlights the utility of pyridine (B92270) derivatives in creating complex, fused systems for applications like photodynamic therapy. nih.gov

The pyridine ring is a privileged scaffold in drug design, capable of forming key interactions like hydrogen bonds with biological targets such as enzymes and receptors. nih.gov this compound provides a pre-functionalized pyridine ring that can be elaborated into more complex structures designed to act as enzyme inhibitors. The chloromethyl group allows for the straightforward attachment of this pyridine core to other fragments, enabling chemists to systematically explore the structure-activity relationship of a potential drug candidate. This building block approach is a powerful strategy in modern medicinal chemistry for the rapid generation of libraries of compounds for biological screening.

Contribution to Solid-Phase Synthesis and Combinatorial Chemistry (e.g., Peptide Functionalization)

This compound is a heterocyclic compound with functionalities that make it a potentially valuable building block in the fields of solid-phase synthesis and combinatorial chemistry. Its utility in these areas stems from the presence of a reactive chloromethyl group, a stable methyl ester, and a pyridine core, which together allow for its use as a versatile linker or scaffold for the generation of diverse molecular libraries, including the functionalization of peptides.

The principles of solid-phase synthesis, originally developed by Bruce Merrifield, rely on anchoring a starting material to an insoluble polymer support and subsequently adding building blocks in a stepwise manner. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, and has revolutionized the synthesis of peptides and other complex molecules. The chloromethyl group on this compound serves as a key functional handle for its immobilization onto a solid support. For instance, it can react with hydroxyl- or amino-functionalized resins to form a stable ether or amine linkage, respectively. Once anchored, the picolinate scaffold can be further elaborated.

In the context of combinatorial chemistry, where the goal is to rapidly generate large libraries of related compounds for screening, this compound can be employed in several ways. The reactive chloromethyl group allows for the introduction of a wide array of nucleophiles, leading to a diverse set of derivatives from a common precursor. This strategy is highly amenable to the parallel synthesis formats used in library generation.

Furthermore, the pyridine ring of the picolinate moiety can be a key element in peptide functionalization. Pyridine-containing amino acids and peptides are of interest due to their ability to coordinate with metal ions and participate in various biological interactions. The incorporation of a picolinate scaffold onto a peptide, either at the N-terminus, C-terminus, or a side chain, can introduce novel structural and functional properties. For example, the nitrogen atom of the pyridine ring can act as a ligand for metal-catalyzed reactions or can be used to modulate the conformational properties of the peptide.

The following interactive data table summarizes the potential applications of this compound in solid-phase and combinatorial synthesis, based on the reactivity of its functional groups.

ApplicationRole of this compoundKey Functional GroupPotential Outcome
Immobilization on Solid SupportLinker PrecursorChloromethyl GroupAnchoring to hydroxyl- or amino-functionalized resins for subsequent solid-phase synthesis.
Combinatorial Library SynthesisScaffold for DiversificationChloromethyl GroupReaction with a library of nucleophiles (e.g., amines, thiols, carboxylates) to generate a diverse set of picolinate derivatives.
Peptide FunctionalizationModifying AgentPicolinate Moiety and Chloromethyl GroupIntroduction of a metal-chelating pyridine ring and further diversification possibilities onto a peptide chain.

Detailed research into the applications of structurally similar compounds, such as other chloromethyl-substituted pyridines and picolinates, supports the proposed utility of this compound. For instance, 2,6-bis(chloromethyl)pyridine (B1207206) is a known building block for creating macrocyclic ligands and other complex architectures due to its two reactive sites. scientificlabs.co.uk Similarly, picolinate derivatives are widely used as ligands in coordination chemistry, and their incorporation into larger molecules can impart specific catalytic or binding properties. acs.orgnih.gov

The synthesis of libraries of substituted isoquinolines has been successfully achieved using microwave-assisted methods, highlighting the efficiency of generating diverse heterocyclic compounds for biological screening. organic-chemistry.org A similar strategy could be envisioned for this compound, where the chloromethyl group is first displaced by a variety of building blocks, followed by further modifications to the picolinate ring or the ester functionality.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on Methyl 6 Chloromethyl 4 Methylpicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Methyl 6-(chloromethyl)-4-methylpicolinate, providing detailed information about the atomic arrangement within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment

For a comprehensive structural assignment, the following table outlines the anticipated ¹H and ¹³C NMR data, which would be confirmed through experimental analysis.

Proton (¹H) NMR Carbon-13 (¹³C) NMR
Assignment Predicted Chemical Shift (ppm)
Pyridine-H37.5-7.8
Pyridine-H57.2-7.5
-CH₂Cl4.7-4.9
-OCH₃3.9-4.1
Pyridine-CH₃2.4-2.6

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To further solidify the structural assignment and establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This technique would be used to identify proton-proton couplings within the molecule. For instance, it could confirm the coupling between the aromatic protons on the pyridine (B92270) ring, if any were present and coupled.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments are crucial for correlating directly bonded proton and carbon atoms. This would definitively link the proton signals of the chloromethyl, methyl ester, and pyridine methyl groups to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy.

Electrospray Ionization (ESI-MS) and Other Ionization Methods for Exact Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. This method would be expected to produce a prominent protonated molecule [M+H]⁺. The exact mass of this ion would be measured and compared to the calculated theoretical mass to confirm the elemental formula.

Ion Calculated m/z Observed m/z
[C₉H₁₀ClNO₂ + H]⁺200.0473To be determined experimentally

Other ionization methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), could also be employed, which would provide information on the molecular ion and fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the compound. While detailed experimental fragmentation data is not publicly available, characteristic fragmentation pathways for this molecule would likely involve:

Loss of the chloromethyl radical (•CH₂Cl).

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Cleavage of the ester group, leading to the formation of a picolinoyl cation.

Loss of a chlorine radical (•Cl).

Analysis of these fragments would provide corroborating evidence for the assigned structure of this compound.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid. The retention time and peak purity, as determined by a detector such as a diode array detector (DAD) or a mass spectrometer (LC-MS), are key indicators of the compound's identity and purity.

Gas Chromatography (GC): Given the volatility of the compound, gas chromatography could also be utilized for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

These chromatographic methods are also vital for in-process control during synthesis, allowing chemists to track the consumption of starting materials and the formation of the desired product and any byproducts, thus enabling optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for assessing the purity of the compound and monitoring the progress of synthesis reactions. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.

Method development involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For a compound with the polarity of this compound, a C18 column is a typical starting point for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (ACN) or methanol (B129727), and an aqueous component, which may be buffered to control the pH and improve peak shape. researchgate.net

For instance, a gradient elution method, where the proportion of the organic solvent is varied over time, is often employed to ensure the timely elution of all components with good resolution. The detector, typically a UV-Vis detector, is set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.

Once a suitable method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision for its intended purpose. researchgate.net Validation encompasses several key parameters. medcraveonline.com

Interactive Table: Typical HPLC Method Parameters for Analysis of Picolinate (B1231196) Derivatives

Parameter Typical Condition Purpose
Stationary Phase C18, 250 x 4.6 mm, 5 µm Provides a non-polar surface for separation.
Mobile Phase Acetonitrile : Water (or Buffer) Elutes the compound from the column.
Elution Mode Gradient or Isocratic Optimizes separation and analysis time.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase.
Column Temperature 25-30 °C Ensures reproducible retention times.
Detection Wavelength ~254 nm Maximizes sensitivity for the analyte.

| Injection Volume | 10 µL | Introduces a precise amount of sample. |

Method validation confirms that the analytical procedure is suitable for its intended use. This involves testing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). medcraveonline.comnih.gov

Interactive Table: Key HPLC Validation Parameters and Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria (as per ICH)
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak purity and resolution from other peaks.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (R²) ≥ 0.999. nih.gov
Accuracy Closeness of test results to the true value, often assessed by recovery studies. Recovery typically between 98.0% and 102.0%.
Precision Agreement among a series of measurements from the same sample. Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

Given that this compound is a halogenated compound, its stability can be a concern. For certain chemically unstable halogenated compounds, pre-column derivatization methods can be developed to create a more stable derivative with superior chromatographic and detection properties. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an invaluable tool for identifying and quantifying volatile and semi-volatile compounds. impactfactor.org For compounds that are not sufficiently volatile or are thermally labile, such as many pharmaceutical intermediates, a derivatization step is often required prior to GC-MS analysis. mdpi.com

The primary purpose of derivatization is to convert the analyte into a more volatile and thermally stable compound, making it amenable to analysis by GC. mdpi.com This process involves reacting the analyte with a derivatizing agent to replace active hydrogens or introduce functional groups that enhance volatility.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and fragments them into a unique pattern based on their structure. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. researchgate.net

Interactive Table: Common Derivatization Agents for GC-MS Analysis

Derivatization Agent Abbreviation Target Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH2
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH2
Pentafluorobenzyl bromide PFBBr -COOH, Phenols

| Diazomethane | CH₂N₂ | -COOH (forms methyl esters) |

The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the analyte and any related volatile impurities. rjptonline.org This makes GC-MS an excellent technique for identifying unknown byproducts in a synthesis or confirming the structure of volatile derivatives of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Spectroscopic techniques are essential for elucidating the molecular structure and electronic characteristics of a compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to specific vibrational modes (e.g., stretching, bending) of the functional groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. The ester carbonyl (C=O) group will produce a strong, sharp absorption band. The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations. Additionally, bands corresponding to C-H, C-O, and C-Cl bonds will be present. researchgate.net Comparing the experimental spectrum with reference spectra of similar structures, such as 4-methylpyridine (B42270), helps in the assignment of these bands. nist.gov

Interactive Table: Predicted IR Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ester C=O Stretch 1720 - 1740
Aromatic C=C and C=N Stretch 1450 - 1600
Ester C-O Stretch 1100 - 1300

| Alkyl Halide C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores and conjugation. A chromophore is a part of a molecule that absorbs light in the UV or visible region. In this compound, the substituted pyridine ring acts as the primary chromophore.

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy required for an electronic transition, typically from a π bonding orbital to a π* antibonding orbital (π → π* transition). The position of λmax can be influenced by the solvent used for the analysis, as solvent polarity can affect the energy levels of the electronic states. This technique is useful for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Interactive Table: Expected UV-Vis Spectroscopic Data

Parameter Description Expected Value/Region
λmax Wavelength of Maximum Absorbance ~250 - 280 nm (in Methanol or Ethanol)
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at λmax. Dependent on concentration and path length.
Chromophore The light-absorbing part of the molecule. Substituted pyridine ring.

| Electronic Transition | The type of electron excitation. | π → π* |

Computational and Theoretical Investigations of Methyl 6 Chloromethyl 4 Methylpicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like Methyl 6-(chloromethyl)-4-methylpicolinate.

DFT studies on substituted pyridines show that the nature and position of substituents significantly influence the electron density distribution on the pyridine (B92270) ring and the pyridyl nitrogen atom. researchgate.netscilit.com For this compound, the electron-withdrawing ester group (-COOCH₃) at position 2 and the chloromethyl group (-CH₂Cl) at position 6, combined with the electron-donating methyl group (-CH₃) at position 4, create a unique electronic profile.

Calculations at the B3LYP/6-311G+(d,p) level of theory, a common DFT method and basis set, can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearcher.life The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the ester and chloromethyl groups.

The charge distribution, calculated via methods like Natural Bond Orbital (NBO) analysis, would likely show a partial negative charge on the nitrogen atom and the oxygen atoms of the ester group, and a partial positive charge on the carbonyl carbon and the carbon atom of the chloromethyl group. This information is vital for predicting intermolecular interactions and reaction mechanisms.

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical but realistic data based on typical DFT calculations for similar substituted pyridines.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
NBO Charge on Pyridine N-0.55 e
NBO Charge on Carbonyl C+0.60 e

Ab Initio Methods for Conformational Analysis and Energetics

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for conformational analysis and energetics. nih.govresearchgate.net

For this compound, the primary conformational flexibility arises from the rotation around the C2-C(O)OCH₃ and C6-CH₂Cl single bonds. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to construct a potential energy surface by systematically rotating these bonds. researchgate.net This analysis helps identify the most stable conformers (local minima) and the energy barriers for interconversion (transition states).

Studies on similar pyridine carboxylic acid esters suggest that the planarity of the ester group relative to the pyridine ring is a key factor in determining stability. acs.org The presence of the 4-methyl and 6-chloromethyl groups will introduce steric hindrance that influences the preferred orientation of the ester group. The analysis would likely reveal a global minimum energy conformation where steric clashes are minimized, alongside other local minima that are thermally accessible at room temperature. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules. mdpi.com This method provides insights that are not accessible from static quantum chemical calculations.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute. researchgate.net The polar ester and chloromethyl groups, along with the pyridine nitrogen, would be expected to form hydrogen bonds or strong dipole-dipole interactions with polar solvent molecules. The methyl group and the aromatic ring would exhibit weaker, hydrophobic interactions.

These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and its impact on the molecule's conformation and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for structure elucidation and verification.

DFT is commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can predict the NMR spectrum. idc-online.com These predictions, when compared to experimental data, can confirm the molecular structure. Machine learning approaches have also emerged as a fast and accurate alternative for predicting NMR shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical but realistic data based on typical DFT calculations. Experimental values may vary.

Carbon AtomPredicted Chemical Shift (ppm)
C2 (Pyridine)148.5
C3 (Pyridine)124.0
C4 (Pyridine)150.0
C5 (Pyridine)122.5
C6 (Pyridine)159.0
C=O (Ester)165.0
-OCH₃ (Ester)52.5
-CH₂Cl45.0
-CH₃ (at C4)20.5

Similarly, the calculation of the analytic Hessian matrix in DFT provides the vibrational frequencies and intensities, which correspond to the peaks in an infrared (IR) and Raman spectrum. wisc.edunih.gov Each vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretches, C=O stretches, and ring breathing modes. This computational vibrational analysis is a powerful aid in interpreting experimental spectra. nih.gov

Retrosynthetic Analysis and Reaction Pathway Modeling

For this specific target, a likely retrosynthetic disconnection would be at the C-C bonds of the pyridine ring or functional group interconversions. For instance, the ester could be formed from the corresponding carboxylic acid, and the chloromethyl group could be introduced from a hydroxymethyl or methyl group.

Reaction pathway modeling, often using DFT, can then be used to investigate the feasibility of specific reaction steps proposed by the retrosynthetic analysis. acs.org By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows chemists to predict reaction barriers (activation energies) and thermodynamics, helping to identify the most promising synthetic routes and optimize reaction conditions before heading to the lab. nih.govresearchgate.net The functionalization of the pyridine ring is a well-studied area, and computational modeling can help predict the regioselectivity of reactions like chlorination or esterification on the substituted picolinate (B1231196) scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-(chloromethyl)-4-methylpicolinate, and which analytical techniques confirm its purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, chloromethyl groups can be introduced via reactions with thionyl chloride or other chlorinating agents. Analytical confirmation of purity requires a combination of techniques:

  • HPLC with UV detection to assess retention times and peak homogeneity .
  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, chloromethyl protons at ~4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .

Q. What safety protocols are critical when handling this compound due to its reactive chloromethyl group?

  • Methodological Answer :

  • Storage : Use airtight containers in cool (<20°C), dry, and well-ventilated areas. Avoid proximity to peroxides, moisture, or ignition sources due to risks of explosive mixtures or HCl gas release .
  • Handling : Employ corrosion-resistant equipment (e.g., glass or PTFE). Ground metal containers to prevent static discharge. Use PPE (nitrile gloves, goggles, and flame-resistant lab coats) .
  • Decontamination : Neutralize spills with dry sodium bicarbonate before disposal. Avoid water-based cleanup to prevent HCl formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, HRMS) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Cross-validate spectral assignments using computational tools (e.g., DFT calculations for NMR chemical shifts or isotopic pattern simulations for HRMS).
  • Step 2 : Check for impurities via TLC or GC-MS to rule out side products. For example, residual solvents or unreacted starting materials may skew NMR integrations .
  • Step 3 : Re-examine reaction conditions (e.g., solvent polarity, temperature) that might alter tautomerism or conformational equilibria, leading to split peaks in NMR .

Q. What strategies optimize the synthesis of lanthanide(III) complexes using this compound as a ligand?

  • Methodological Answer :

  • Coordination Chemistry Design : Use the chloromethyl group as a reactive site for post-synthetic modification (e.g., attaching chelating moieties). Pre-purify the ligand via column chromatography to avoid metal contamination .
  • Kinetic Control : Conduct reactions under inert atmospheres (argon/glovebox) to prevent oxidation. Monitor pH to avoid hydrolysis of the ester group during complexation .
  • Characterization : Employ ESI-MS to confirm metal-ligand stoichiometry and UV-Vis spectroscopy to study charge-transfer transitions in the visible range .

Q. How do reaction conditions influence the stability and reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
  • Temperature : Elevated temperatures (50–80°C) accelerate substitution but may degrade the ester group. Use low-temperature reflux with catalytic KI to improve SN2 efficiency .
  • Additives : Anhydrous MgSO₄ or molecular sieves can sequester trace moisture, preserving the chloromethyl group’s reactivity .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting kinetic data in ester hydrolysis studies involving this compound?

  • Methodological Answer :

  • Control Experiments : Repeat assays with standardized buffers (pH 7–9) to isolate pH-dependent hydrolysis rates.
  • Instrument Calibration : Validate HPLC or spectrophotometric methods using internal standards (e.g., methyl benzoate) to ensure detection consistency .
  • Statistical Validation : Apply multivariate analysis (ANOVA) to distinguish experimental noise from mechanistic outliers .

Research Question Frameworks

Q. How can PICOT criteria be adapted to study the biochemical effects of this compound derivatives?

  • Methodological Answer :

  • Population (P) : Define the biological system (e.g., bacterial cultures, mammalian cell lines).
  • Intervention (I) : Specify the derivative’s concentration, exposure time, and delivery method (e.g., microinjection vs. diffusion).
  • Comparison (C) : Use unmodified picolinate esters or commercial inhibitors as controls.
  • Outcome (O) : Quantify outcomes (e.g., enzyme inhibition rates, cytotoxicity via MTT assays).
  • Time (T) : Determine acute (24–48 hr) vs. chronic (7+ days) exposure effects .

Tables for Key Data

Characterization Technique Key Parameters for this compound Reference
¹H NMR (CDCl₃)δ 4.65 (s, 2H, CH₂Cl), δ 3.95 (s, 3H, COOCH₃), δ 2.55 (s, 3H, CH₃)
HRMS (ESI+)m/z calc. for C₉H₁₀ClNO₂: 215.0354; found: 215.0358
HPLC Retention Time8.2 min (C18 column, 70:30 MeOH:H₂O, 1 mL/min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.